Cas no 57817-89-7 (Stevioside)
Stevioside Chemical and Physical Properties
Names and Identifiers
-
- Stevioside
- 13-[(2-O-beta-D-Glucopyranosyl-alpha-D-glucopyranosyl)oxy]kaur-16-en-18-oic acid beta-D-glucopyranosyl ester
- (4alpha)-beta-D-glucopyranosyl 13-[(2-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]kaur-16-en-18-oate
- Stevioside hydrate
- STEVIOSIDE(AS) PrintBack
- STEVIOSIDE(P) PrintBack
- Stevia Extract & Stevioside
- Rebaudin
- Steviosides
- steviosin
- (4α)-13-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oic acid β-D-glucopyranosyl ester
- (4alpha)-beta-D-glucopyranosyl 13-[(2-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]ka
- [(2S,4R,5S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,4R,5S)-4,5-di
- C38H60O18
- S623
- 817S897
- [(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13R)-13-[(2R,3R,4S,6R)-4,5-dihydr
- Glucosyl stevioside
- Steviol Glycosides
- Glucose based steviol glycosides
- s3805
- CCG-270495
- 57817-89-7
- [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- SCHEMBL33429
- DTXSID40860721
- SY076296
- 1-O-{13-[(2-O-hexopyranosylhexopyranosyl)oxy]-18-oxokaur-16-en-18-yl}hexopyranose
- FT-0654174
- UEDUENGHJMELGK-UHFFFAOYSA-N
- LS-15411
- NS00015855
- 1-O-(13-[(2-O-Hexopyranosylhexopyranosyl)oxy]-18-oxokaur-16-en-18-yl)hexopyranose #
- AKOS005746954
- MFCD00079561
-
- MDL: MFCD00079561
- Inchi: 1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32+,33-,35-,36-,37-,38+/m1/s1
- InChI Key: UEDUENGHJMELGK-YHFKYKSYSA-N
- SMILES: O([C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@@]12C(=C)C[C@]3(CC[C@@H]4[C@@](C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@@H](CO)O5)O)O)O)(C)CCC[C@@]4(C)[C@@H]3CC1)C2
Computed Properties
- Exact Mass: 804.37800
- Monoisotopic Mass: 804.378
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 11
- Hydrogen Bond Acceptor Count: 18
- Heavy Atom Count: 56
- Rotatable Bond Count: 10
- Complexity: 1450
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 20
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 295
- Molecular Weight: 804.9
Experimental Properties
- Color/Form: White powder
- Density: 1.5300
- Melting Point: 198-202°C
- Boiling Point: 963.3 °C at 760 mmHg
- Flash Point: 290.3 °C
- Refractive Index: -39.3 ° (C=6, H2O)
- Solubility: DMSO: soluble25mg/mL, clear
- PSA: 294.98000
- LogP: -2.93810
- Merck: 8810
- FEMA: 4763 | STEVIOSIDE
- Specific Rotation: -29 - 31° (c=6, H2O)
- Sensitiveness: Easily absorb moisture
Stevioside Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22; S24/25
- RTECS:NZ8175000
- Storage Condition:−20°C
- Safety Term:22-24/25
Stevioside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0669-5mg |
Stevioside |
57817-89-7 | 98.65% | 5mg |
¥500 | 2023-08-31 | |
| MedChemExpress | HY-N0669-10mg |
Stevioside |
57817-89-7 | 98.65% | 10mg |
¥175 | 2025-04-16 | |
| MedChemExpress | HY-N0669-20mg |
Stevioside |
57817-89-7 | 98.65% | 20mg |
¥1400 | 2023-08-31 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0137-20mg |
Stevioside |
57817-89-7 | HPLC≥95% | 20mg |
¥200元 | 2023-09-15 | |
| ChemFaces | CFN99548-20mg |
Stevioside |
57817-89-7 | >=98% | 20mg |
$40 | 2021-07-22 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0594-25G |
Stevioside |
57817-89-7 | >85.0%(HPLC) | 25g |
¥625.00 | 2024-04-15 | |
| S e l l e c k ZHONG GUO | S3805-5mg |
Stevioside |
57817-89-7 | 99.13% | 5mg |
¥877.15 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S3805-25mg |
Stevioside |
57817-89-7 | 25mg |
¥2678.91 | 2022-04-26 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014892-100g |
Stevioside |
57817-89-7 | 80% | 100g |
¥189 | 2023-07-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014892-25g |
Stevioside |
57817-89-7 | 80% | 25g |
¥81 | 2023-07-11 |
Stevioside Suppliers
Stevioside Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on Stevioside
Stevioside (CAS No. 57817-89-7): A Comprehensive Overview of Its Bioactive Properties and Emerging Applications
Stevioside, with the chemical identifier CAS No. 57817-89-7, is a naturally occurring glycoside found primarily in the leaves of the Stevia rebaudiana plant. This compound has garnered significant attention in the field of natural products and alternative health due to its remarkable sweetness and minimal caloric content, making it a popular sweetener in various food and beverage products worldwide. The extensive research on Stevioside has unveiled a multitude of bioactive properties beyond its sweetening capabilities, which have positioned it as a promising candidate for therapeutic applications in pharmaceuticals and nutraceuticals.
The structural complexity of Stevioside contributes to its diverse biological effects. Chemically, it is a triterpene glycoside composed of steviol aglycone linked to rebaudioside A through a glucose moiety. This unique structure enables Stevioside to interact with various biological targets, leading to its multifaceted pharmacological actions. Recent studies have highlighted its potential in modulating metabolic pathways, which is particularly relevant in the context of obesity and type 2 diabetes.
In vitro and in vivo studies have demonstrated that Stevioside exhibits potent anti-hyperglycemic effects by enhancing insulin sensitivity and improving glucose uptake in adipocytes and myocytes. The mechanism involves the activation of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of energy homeostasis. Furthermore, Stevioside has shown promise in reducing lipid accumulation and improving lipid profile, suggesting its utility in managing dyslipidemia.
Beyond its metabolic benefits, Stevioside has been investigated for its anti-inflammatory properties. Chronic inflammation is a hallmark of many chronic diseases, including cardiovascular disorders and certain types of cancer. Preclinical research indicates that Stevioside can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by inhibiting nuclear factor kappa B (NF-κB) signaling pathways. These findings suggest that Stevioside may serve as a natural anti-inflammatory agent with therapeutic potential.
The antioxidant activity of Stevioside is another area of significant interest. Reactive oxygen species (ROS) play a crucial role in cellular damage and aging. Studies have shown that Stevioside can scavenge ROS and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. This antioxidant property makes Stevioside a valuable component in formulations aimed at preventing age-related degenerative diseases.
In addition to its metabolic and anti-inflammatory effects, emerging research has explored the potential applications of Stevioside in dental health. Its ability to inhibit bacterial growth, particularly Streptococcus mutans—the primary causative agent of dental caries—has led to investigations into its use as a natural mouthwash or toothpaste additive. This antimicrobial property not only contributes to oral hygiene but also reduces the reliance on synthetic antimicrobial agents.
The safety profile of Stevioside, particularly when compared to artificial sweeteners, has been another focus of research. Numerous clinical trials have demonstrated its safety when consumed within recommended dietary guidelines. For instance, a comprehensive meta-analysis published in the journal *Nutrition Reviews* concluded that chronic consumption of stevioside does not adversely affect renal or liver function, nor does it interfere with reproductive health.
The growing interest in natural sweeteners has driven innovation in extraction and formulation technologies for Stevioside. Advances in biotechnology have enabled more efficient isolation methods from Stevia leaves, resulting in higher purity grades suitable for pharmaceutical applications. Furthermore, novel delivery systems are being developed to enhance the stability and bioavailability of stevioside-based products.
The regulatory landscape for stevioside varies across different regions, with some countries granting it Generally Recognized As Safe (GRAS) status while others require stricter labeling and dosing regulations. However, the increasing body of scientific evidence supporting its safety and efficacy continues to influence favorable policy changes globally.
In conclusion, Stevioside strong>, identified by CAS No. 57817-89-7, is a multifaceted natural compound with significant therapeutic potential beyond its traditional role as a sugar substitute. Its ability to modulate metabolic pathways, exhibit anti-inflammatory and antioxidant properties, and promote dental health positions it as a versatile candidate for future medical applications. As research progresses, further insights into the mechanisms underlying these effects will likely expand its utility across multiple domains of healthcare.
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